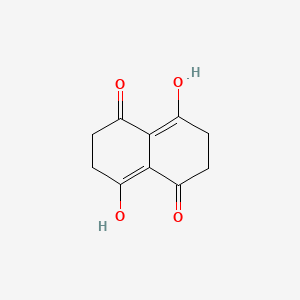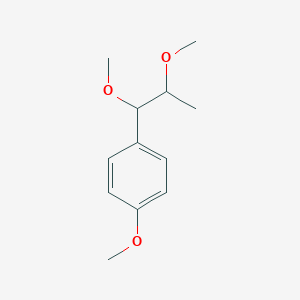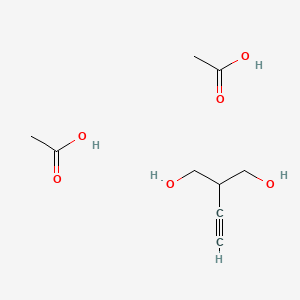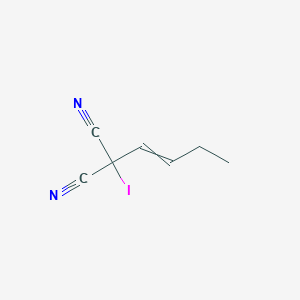![molecular formula C32H26N4O4 B14264457 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] CAS No. 138395-32-1](/img/structure/B14264457.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a biphenyl core and oxadiazole rings, imparts it with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4,4’-dicarboxylic acid biphenyl with 2-ethoxybenzohydrazide under dehydrating conditions to form the oxadiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The oxadiazole rings can interact with various biological molecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-methoxyphenyl)-1,3,4-oxadiazole]
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(4-chlorophenyl)-1,3,4-oxadiazole]
Uniqueness
The uniqueness of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole] lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Propiedades
Número CAS |
138395-32-1 |
|---|---|
Fórmula molecular |
C32H26N4O4 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-5-[4-[4-[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H26N4O4/c1-3-37-27-11-7-5-9-25(27)31-35-33-29(39-31)23-17-13-21(14-18-23)22-15-19-24(20-16-22)30-34-36-32(40-30)26-10-6-8-12-28(26)38-4-2/h5-20H,3-4H2,1-2H3 |
Clave InChI |
OEYWFAUZKDYZIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=CC=C6OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)




![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)


![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)

